molecular formula C4H10ClN3O3S B2880591 N-[(3Z)-morpholin-3-ylidene]aminosulfonamide hydrochloride CAS No. 2229640-58-6

N-[(3Z)-morpholin-3-ylidene]aminosulfonamide hydrochloride

Cat. No.: B2880591
CAS No.: 2229640-58-6
M. Wt: 215.65
InChI Key: ZADWRBCMASSYKT-UHFFFAOYSA-N
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Description

N-[(3Z)-morpholin-3-ylidene]aminosulfonamide hydrochloride: is a chemical compound with the molecular formula C4H9N3O3S·HCl It is known for its unique structure, which includes a morpholine ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3Z)-morpholin-3-ylidene]aminosulfonamide hydrochloride typically involves the reaction of morpholine with a sulfonamide precursor under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions: N-[(3Z)-morpholin-3-ylidene]aminosulfonamide hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

N-[(3Z)-morpholin-3-ylidene]aminosulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-[(3Z)-morpholin-3-ylidene]aminosulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes by modulating enzyme activity and protein interactions.

Comparison with Similar Compounds

  • N-[(3Z)-morpholin-3-ylidene]aminosulfonamide
  • N-[(3Z)-morpholin-3-ylidene]aminosulfonamide sulfate
  • N-[(3Z)-morpholin-3-ylidene]aminosulfonamide phosphate

Comparison: N-[(3Z)-morpholin-3-ylidene]aminosulfonamide hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility and reactivity. Compared to its sulfate and phosphate counterparts, the hydrochloride form may exhibit different pharmacokinetic properties and biological activities, making it a valuable compound for specific research applications.

Properties

IUPAC Name

5-(sulfamoylamino)-3,6-dihydro-2H-1,4-oxazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O3S.ClH/c5-11(8,9)7-4-3-10-2-1-6-4;/h1-3H2,(H,6,7)(H2,5,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADWRBCMASSYKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=N1)NS(=O)(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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